Ceftriaxone sodium is derived from 7-aminocephalosporanic acid (7-ACA) through a series of synthetic steps involving acylation and substitution reactions. It falls under the category of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis.
The synthesis of ceftriaxone involves several critical steps:
The entire synthesis process aims for high purity, often exceeding 99.5%, ensuring minimal impurities in the final product .
Ceftriaxone sodium has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its chemical formula is with a molecular weight of approximately 661.59 g/mol .
Ceftriaxone undergoes various chemical reactions that are significant for its activity and stability:
Ceftriaxone exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, disrupting peptidoglycan cross-linking:
Ceftriaxone shows enhanced efficacy against Gram-negative bacteria due to its ability to penetrate outer membranes effectively.
Ceftriaxone sodium exhibits several notable physical and chemical properties:
Ceftriaxone has a half-life ranging from 5.8 to 8.7 hours in healthy adults, with an apparent volume of distribution between 5.78 to 13.5 liters. It is primarily eliminated via renal mechanisms but shows minimal removal during hemodialysis .
Ceftriaxone sodium is widely used in clinical settings for treating various infections:
Its broad-spectrum activity makes it a critical agent in both hospital and outpatient settings .
Ceftriaxone (Rocephin), a third-generation cephalosporin, exhibits notable stability against many β-lactamases due to its distinctive chemical structure. Its core consists of a 7-aminocephalosporanic acid (7-ACA) scaffold featuring a methoxyimino group at the C7 position and a complex heterocyclic system at C3. This configuration sterically hinders access to the β-lactam ring, the target of classical β-lactamases like TEM-1 and SHV-1 [1] [8].
However, the emergence of extended-spectrum β-lactamases (ESBLs)—particularly CTX-M variants—poses a significant challenge. ESBLs hydrolyze third-generation cephalosporins like ceftriaxone through evolutionary adaptations involving key active-site mutations. Structural analyses reveal that mutations in the Ω-loop (e.g., TEM E104K, SHV G238S) and adjacent regions widen the active site, facilitating accommodation and hydrolysis of the bulky oxyimino side chain of ceftriaxone [8] [5]. CTX-M enzymes (e.g., CTX-M-15), which originated from Kluyvera spp., possess a natural predilection for cefotaxime hydrolysis but exhibit weaker activity against ceftriaxone. Variants with mutations like CTX-M-15 D240G further broaden specificity to include ceftriaxone by altering the positioning of catalytic residues (Ser237, Asn170) and enhancing flexibility in the active-site microenvironment [2] [8].
| β-Lactamase | Common Mutations | Structural Consequence | Effect on Ceftriaxone MIC |
|---|---|---|---|
| TEM-1 | E104K, G238S, R164S | Active-site expansion; increased flexibility | ≥8-fold increase |
| SHV-1 | G238S, E240K | Altered substrate orientation loop (Ω-loop) | ≥16-fold increase |
| CTX-M-15 | D240G, P167S | Enhanced active-site plasticity; altered H-bonding | 4-8-fold increase |
| KPC-2 | D179Y, R220H | Disrupted deacylation kinetics; altered substrate access | Variable (often high-level) |
KPC carbapenemases, though primarily hydrolyzing carbapenems, exhibit weak ceftazidimase activity. Mutations such as KPC-2 D179Y paradoxically increase ceftriaxone hydrolysis by disrupting an inhibitory salt bridge, enhancing conformational flexibility, and improving substrate access [8]. Importantly, ceftriaxone remains stable against AmpC β-lactamases and metallo-β-lactamases (MBLs) due to its poor affinity for these enzymes [1] [6].
The potent activity of ceftriaxone against Gram-negative bacteria relies critically on its ability to traverse the complex outer membrane (OM). Unlike earlier cephalosporins, ceftriaxone’s zwitterionic nature—conferred by its aminothiazolyl oxime side chain and carboxylate group—enables efficient passage through OM porins, primarily OmpF and OmpC in Enterobacteriaceae [6] [9]. Molecular modeling studies suggest the drug’s linear structure and balanced hydrophilicity-lipophilicity allow passive diffusion through these aqueous channels without significant steric hindrance [6].
Resistance frequently arises from porin mutations or downregulation. Mutations in ompK35 (homologous to ompF) reduce pore diameter or eliminate expression, severely restricting ceftriaxone influx. This is particularly consequential in strains co-producing ESBLs or carbapenemases, where reduced intracellular drug concentrations permit enzymatic hydrolysis at sub-inhibitory levels [6] [9]. Pseudomonas aeruginosa presents an additional barrier due to its restrictive OM and efflux systems. While ceftriaxone utilizes OprD porins, its efficacy against P. aeruginosa is moderate and often compromised by efflux (e.g., MexAB-OprM) or loss of OprD [1] [6].
| Bacterial System | Penetration Route | Resistance Mechanisms | Impact on Ceftriaxone |
|---|---|---|---|
| Enterobacteriaceae OM | OmpF/OmpC porins | Porin mutations (e.g., ompF deletion); reduced expression | Reduced intracellular accumulation |
| P. aeruginosa OM | OprD porin | OprD downregulation; efflux pump overexpression (MexAB-OprM) | Moderate reduction in efficacy |
| Blood-Brain Barrier (BBB) | Passive diffusion & carrier-mediated transport | P-glycoprotein efflux (limited) | High CSF penetration (5-15% serum) |
Synergistic strategies overcome penetration barriers. Cationic antimicrobial peptides (e.g., novicidin) disrupt OM integrity by binding lipopolysaccharide (LPS), depolarizing the membrane, and enhancing ceftriaxone uptake. Avibactam combinations restore activity not by improving penetration but by inhibiting periplasmic β-lactamases [3] [10].
Ceftriaxone exerts concentration-dependent bactericidal activity against susceptible Enterobacteriaceae, characterized by rapid cell death. Time-kill studies demonstrate a ≥3-log10 reduction in CFU/mL within 6 hours at 2-4x MIC concentrations against ESBL-producing E. coli and Klebsiella spp. when combined with β-lactamase inhibitors like avibactam [3] [10]. Its prolonged half-life (6-9 hours) sustains therapeutic concentrations, enabling once-daily dosing while maintaining efficacy [1] [4].
A critical pharmacodynamic property is its significant post-antibiotic effect (PAE). Following brief exposure (1-2 hours) at therapeutic concentrations, ceftriaxone suppresses bacterial regrowth for 1.5–3.0 hours in Gram-negative pathogens. This PAE stems from delayed recovery of peptidoglycan synthesis due to persistent binding to penicillin-binding proteins (PBPs), particularly PBP3 [1] [4]. This allows extended dosing intervals without loss of efficacy.
| Strain Type | Ceftriaxone Concentration | Time to ≥3-log kill | Post-Antibiotic Effect (PAE) | Synergy Observed With |
|---|---|---|---|---|
| ESBL-E. coli (non-KPC) | 1x MIC | >12 hours | 1.5 - 2.2 hours | Avibactam, Novicidin |
| ESBL-K. pneumoniae | 4x MIC | 6 - 8 hours | 2.0 - 2.8 hours | Avibactam, Rifampin |
| NDM-1 Enterobacteriaceae | 4x MIC + Novicidin | 4 - 6 hours | Not reported | Novicidin (membrane disruption) |
Against MDR strains, ceftriaxone alone shows diminished activity. However, synergistic combinations dramatically enhance its killing kinetics. With avibactam, bactericidal activity against KPC or CTX-M producers occurs within 4–6 hours. Similarly, novicidin compromises OM integrity, reducing the ceftriaxone MIC by up to 125-fold and achieving bactericidal effects within 2 hours against NDM-1 strains [10]. Rifampin combinations also show synergy, likely due to enhanced intracellular access facilitated by membrane damage [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5